

Acetoxyacetyl chloride chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Acetoxyacetyl chloride
Cat. No.:	B084561

[Get Quote](#)

An In-Depth Technical Guide to **Acetoxyacetyl Chloride**

Abstract

Acetoxyacetyl chloride (CAS No: 13831-31-7) is a versatile and highly reactive chemical intermediate essential in various fields of organic synthesis.^[1] With the molecular formula C₄H₅ClO₃, its structure features two key reactive sites: a highly electrophilic acyl chloride and an acetoxy moiety, allowing for sequential or selective chemical modifications.^[2] This dual functionality makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.^{[1][2][3]} This guide provides a comprehensive overview of its chemical structure, properties, synthesis protocols, reactivity, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Acetoxyacetyl chloride is a colorless to light yellow liquid known for its pungent odor and high reactivity, especially towards moisture.^{[1][4][5][6]} Its fundamental identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(2-chloro-2-oxoethyl) acetate
CAS Number	13831-31-7 [1] [7] [8] [9]
Molecular Formula	C ₄ H ₅ ClO ₃ [1] [7] [9] [10]
Molecular Weight	136.53 g/mol [6] [7] [9] [10]
InChIKey	HZDNNJABYXNPPV-UHFFFAOYSA-N [4] [6] [9] [10]

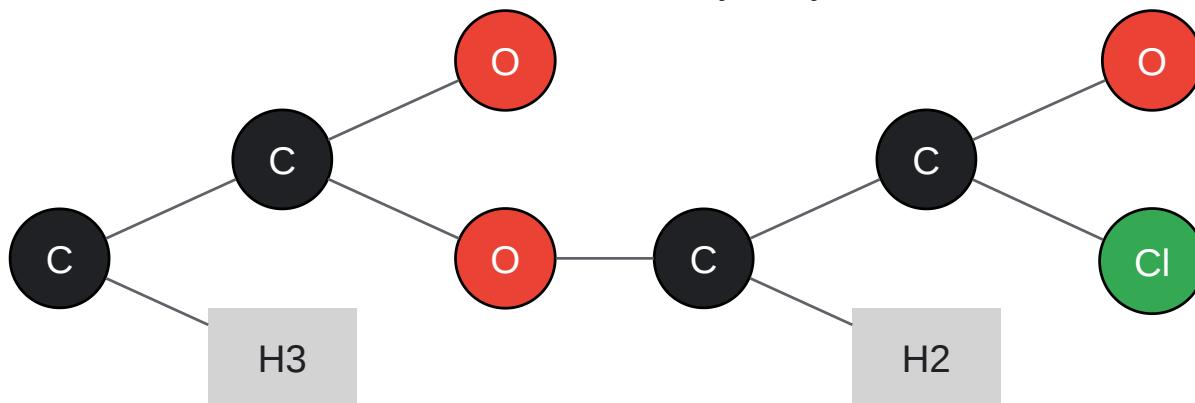

| Canonical SMILES | CC(=O)OCC(=O)Cl[\[4\]](#)[\[10\]](#) |

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Colorless to light yellow liquid [1] [4] [5] [6]
Boiling Point	55 °C / 12 mmHg [6] ; 65 °C / 30 mbar [7]
Density	1.27 g/mL at 25 °C [1] [6]
Refractive Index (n ²⁰ /D)	1.4255 - 1.428 [4] [6]
Flash Point	71 °C (160 °F) - closed cup [6] [8]
Water Solubility	Reacts violently [6] [9]

| Purity | ≥96% (GC)[\[1\]](#)[\[4\]](#) |

Chemical Structure of Acetoxyacetyl Chloride

[Click to download full resolution via product page](#)

Caption: Chemical Structure of **Acetoxyacetyl Chloride**.

Spectroscopic Data

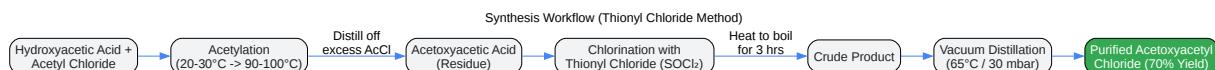
Spectroscopic analysis is critical for the verification of the structure and purity of **acetoxyacetyl chloride**. While detailed spectra are proprietary, data is available from commercial suppliers.[9]

Table 3: Spectroscopic Data Summary

Technique	Description
¹ H NMR	Spectra are available and would be expected to show a singlet for the acetyl methyl protons (CH₃) and a singlet for the methylene protons (-CH₂-).
¹³ C NMR	Spectra are available and would show distinct signals for the methyl carbon, the two carbonyl carbons (ester and acyl chloride), and the methylene carbon.[9]

| Infrared (IR) | The IR spectrum will prominently feature two strong carbonyl (C=O) stretching bands: one for the ester group (approx. 1750-1735 cm⁻¹) and one for the acyl chloride group

(approx. 1800 cm^{-1}). |


Synthesis and Purification

The synthesis of **acetoxyacetyl chloride** is primarily achieved through the chlorination of a carboxylic acid precursor. Two common methods are detailed below.

Experimental Protocol: Synthesis via Thionyl Chloride

This established method involves a two-step process starting from anhydrous hydroxyacetic acid.[7]

- Acetylation: To 76 g (1 mol) of anhydrous hydroxyacetic acid, add 141 g (1.7 mol) of acetyl chloride dropwise at a temperature of 20-30°C. A vigorous evolution of hydrogen chloride will be observed.
- Heating: Heat the mixture to 90-100°C for 3 hours.
- Removal of Excess Reagent: Distill off the excess acetyl chloride. The residue is acetoxyacetic acid.
- Chlorination: Warm the residue to 30°C and add 174 g (1.42 mol) of thionyl chloride dropwise.
- Reflux: Heat the reaction mixture to boiling and maintain for 3 hours.
- Purification: The final product is isolated by vacuum distillation, collecting the fraction at 65°C/30 mbar. The typical yield is around 70% (96 g).[7]

[Click to download full resolution via product page](#)

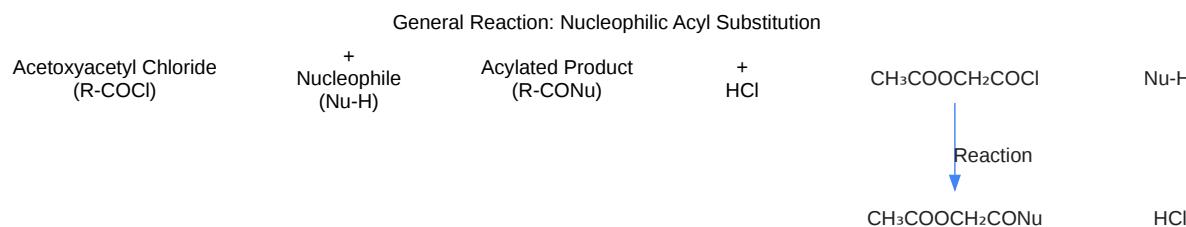
Caption: Synthesis Workflow (Thionyl Chloride Method).

Experimental Protocol: Synthesis via Bis(trichloromethyl) Carbonate

This alternative method avoids the use of thionyl chloride and is reported to have a high yield.

[3]

- Reaction Setup: In a suitable reactor, combine acetoxyacetic acid, an organic solvent (e.g., chlorobenzene, 1-3 times the mass of the acid), and an organic amine catalyst (e.g., 1,3-dimethyl-2-imidazolidinone).
- Reagent Addition: Add bis(trichloromethyl) carbonate. The preferred molar ratio of acetoxyacetic acid to bis(trichloromethyl) carbonate to catalyst is 1:0.34-1.0:0.01-0.20.[3]
- Reaction: Heat the mixture to 60-80°C and maintain for 3-8 hours.
- Solvent Removal: Evaporate the solvent under normal pressure.
- Purification: Purify the residue by vacuum distillation, collecting the fraction at 55-56°C and a vacuum of 1.6 kPa.[3]


Chemical Reactivity and Applications

The utility of **acetoxyacetyl chloride** stems from its two distinct reactive sites.[2] The acyl chloride is a highly reactive electrophile, while the ester group can be hydrolyzed under different conditions.

Nucleophilic Acyl Substitution

The acyl chloride group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[2]

- Reaction with Alcohols: Forms the corresponding esters.[1][2]
- Reaction with Amines: Acts as an effective acylating agent to produce amides.[1][2]

[Click to download full resolution via product page](#)

Caption: General Reaction: Nucleophilic Acyl Substitution.

Applications in Synthesis

Acetoxyacetyl chloride is a key intermediate in the production of high-value chemicals.

- Pharmaceuticals: It is used in the synthesis of the anti-tumor drug paclitaxel, certain opioid antagonists, and anti-cancer agents.[2][3] It is also an intermediate for the drug roxatidine. [11]
- Agrochemicals: It plays a role in the formulation of herbicides such as fenacetate.[1][3]
- Specialty Chemicals: It is employed in [2+2] cycloaddition reactions with imines to form β -lactams and is used to prepare fluorescent probes for potential tumor imaging.[2]

Safety and Handling

Acetoxyacetyl chloride is a corrosive and hazardous material that requires strict safety protocols. It reacts violently with water and is a lachrymator.[6][9][12]

Table 4: Hazard Identification and Classification

Hazard Type	Code	Description
GHS Signal Word	-	Danger[8][9]
Skin Corrosion	H314	Causes severe skin burns and eye damage[8][9]
Target Organ Toxicity	H335	May cause respiratory irritation[8][9]

| EU Supplemental | EUH014 | Reacts violently with water[8] |

Table 5: Handling and Storage Recommendations

Parameter	Recommendation
Ventilation	Handle only in a closed system or with appropriate exhaust ventilation.[13]
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, and chemical safety goggles or a faceshield. Use a NIOSH/MSHA approved respirator if exposure limits may be exceeded.[8][13]
Incompatible Materials	Water, strong oxidizing agents, strong bases, alcohols.[12][13]
Storage Conditions	Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][13] Store away from heat, sparks, and open flames.[13] A storage temperature of 2-8°C is recommended.[1]
First Aid (Eyes)	Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek immediate medical attention.[12][13]

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[12][13] |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Acetoxyacetyl chloride | 13831-31-7 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 370070050 [thermofisher.com]
- 5. CAS 13831-31-7: 2-(Acetoxy)acetyl chloride | CymitQuimica [cymitquimica.com]
- 6. Acetoxyacetyl chloride | 13831-31-7 [chemicalbook.com]
- 7. Acetoxyacetyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. 乙酰氧基乙酰氯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 9. Acetoxyacetyl chloride | C4H5ClO3 | CID 26297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Acetoxyacetyl Chloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 11. CN1611480A - Acetoxy acetyl chloride purifying method - Google Patents [patents.google.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Acetoxyacetyl chloride chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b084561#acetoxyacetyl-chloride-chemical-structure\]](https://www.benchchem.com/product/b084561#acetoxyacetyl-chloride-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com